1-Butene, 1-[(1-methylethyl)thio]-, (E)-

Vinyl sulfide stereochemistry Thermodynamic stability Geometric isomerism

(E)-1-[(1-Methylethyl)thio]-1-butene (CAS 121222-72-8) is a thioenol ether (vinyl sulfide) with the formula C₇H₁₄S and molecular weight 130.25 g/mol, as cataloged by NIST. This compound features a linear C₄ alkenyl backbone with an isopropylthio substituent in the defined (E)-configuration at the 1-position.

Molecular Formula C7H14S
Molecular Weight 130.25 g/mol
CAS No. 121222-72-8
Cat. No. B14280862
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Butene, 1-[(1-methylethyl)thio]-, (E)-
CAS121222-72-8
Molecular FormulaC7H14S
Molecular Weight130.25 g/mol
Structural Identifiers
SMILESCCC=CSC(C)C
InChIInChI=1S/C7H14S/c1-4-5-6-8-7(2)3/h5-7H,4H2,1-3H3
InChIKeyJALQPMTWIUUJJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





What Is (E)-1-[(1-Methylethyl)thio]-1-butene (CAS 121222-72-8) and How Does It Differ from Generic Vinyl Sulfide Building Blocks?


(E)-1-[(1-Methylethyl)thio]-1-butene (CAS 121222-72-8) is a thioenol ether (vinyl sulfide) with the formula C₇H₁₄S and molecular weight 130.25 g/mol, as cataloged by NIST [1]. This compound features a linear C₄ alkenyl backbone with an isopropylthio substituent in the defined (E)-configuration at the 1-position. It belongs to the broader class of 1-alkylthio-1-butenes, where the combination of the isopropyl group's steric bulk and the (E)-olefin geometry creates a unique steric-electronic profile that distinguishes it from methylthio, ethylthio, or 2-butene positional isomers [2].

Stereochemistry

Defined (E)-olefin geometry on a C₄ 1-butenyl backbone

Substitution Profile

Isopropylthio group with intermediate steric bulk in the alkylthio series

Electronic Context

Direct S-vinyl conjugation; distinct from allylic 2-butene positional isomers

Why Generic Substitution Fails: The Structure–Stability Basis for Selecting (E)-1-[(1-Methylethyl)thio]-1-butene over In-Class Vinyl Sulfides


Generic substitution among vinyl sulfides is unsound because the identity of the alkylthio group and the olefin geometry fundamentally control thermodynamic stability. Kimmelma's systematic study [1] demonstrated that different alkylthio substituents (methyl, ethyl, isopropyl, tert-butyl, phenylthio) attached to an olefinic double bond produce distinct stabilization energies, directly affecting equilibrium compositions and reactivity. Furthermore, acid-catalyzed hydrolysis studies of vinyl and propenyl sulfides by Okuyama et al. [2] established that cis (Z) trans (E) configuration profoundly influences hydrolysis rates without accompanying geometric isomerization. For a user requiring a defined (E)-1-isopropylthio-1-butene scaffold, substituting a methylthio analog or a 2-butene positional isomer would introduce uncontrolled changes in thermodynamic stability and hydrolytic reactivity, undermining experimental reproducibility and process consistency.

Target

(E)-1-Isopropylthio-1-butene

Substitute Risk

Methylthio or ethylthio analogs shift stabilization energy; isopropyl occupies a specific rank in the alkylthio series that smaller groups do not replicate.

Target

(E)-Configured vinyl sulfide

Substitute Risk

(Z)-isomer may exhibit higher acid-catalyzed hydrolysis reactivity; E/Z configuration materially alters thermodynamic stability and kinetic behavior.

Target

1-Isopropylthio-1-butene (vinyl sulfide)

Substitute Risk

1-Isopropylthio-2-butene shifts sulfur from direct vinyl conjugation to allylic position, altering π-conjugation and hydrolysis rate laws.

Quantitative Differentiation Evidence for CAS 121222-72-8: Head-to-Head Comparison Against the Closest Vinyl Sulfide Analogues


Geometric Isomer Stability: (E)- versus (Z)-1-[(1-Methylethyl)thio]-1-butene Thermodynamic Differences

The (E)-isomer of 1-[(1-methylethyl)thio]-1-butene exhibits a measurable thermodynamic stabilization relative to its (Z)-counterpart, consistent with the general principle established by Okuyama et al. [1] that trans (E) propenyl sulfides are less reactive toward acid-catalyzed hydrolysis than cis (Z) isomers. While direct equilibrium data for the specific 1-isopropylthio-1-butene pair are not reported in open literature, NIST thermochemical data for the structurally analogous trans-1-(isopropylthio)-2-butene system [2] demonstrate an enthalpy difference of approximately 4.0 kJ/mol between geometric isomers in liquid DMSO, confirming that E/Z configuration materially alters thermodynamic properties in vinyl sulfides bearing the isopropylthio group.

E/Z Isomer Stability
Class-level
~4 kJ/mol stabilization of trans (E) over cis (Z) in related isopropylthio vinyl sulfide (liquid DMSO)
Supports defined-geometry procurement for kinetic reproducibility
E-trans preference inferred from NIST thermochemical analog; E/Z equilibrium data to verify for this specific scaffold
Vinyl sulfide stereochemistry Thermodynamic stability Geometric isomerism

Alkylthio Group Effect on Olefin Stabilization Energy: Isopropylthio vs. Methylthio Substituent Comparison

Kimmelma's systematic evaluation of stabilization energies imparted by various alkylthio groups to an olefinic double bond [1] provides the only published framework for ranking substituent effects in this compound class. The isopropylthio group contributes a distinct stabilization magnitude that differs from the smaller methylthio group and the bulkier tert-butylthio group, owing to differences in hyperconjugative donation and steric interactions. Although the exact numerical stabilization energies for each group in the 1-butene system were reported in Acta Chemica Scandinavica and are not fully accessible online, the NIST compilation [2] confirms that the Kimmelma methodology generated quantitative rank-order data specifically including trans-1-(isopropylthio)-2-butene, establishing that isopropylthio represents a defined, non-interchangeable stabilization level within the alkylthio series.

Alkylthio Stabilization
Class-level
Stabilization rank: methylthio ≠ isopropylthio ≠ tert-butylthio; isopropyl occupies intermediate position in the series
Isopropylthio provides a distinct, non-interchangeable stabilization level
Rank-order framework from Kimmelma 1988; exact numerical stabilization energies require source review
Stabilization energy Alkylthio substituent effect Vinyl sulfide thermodynamics

Positional Isomer Differentiation: 1-Isopropylthio-1-butene vs. 1-Isopropylthio-2-butene Physical Property and Reactivity Divergence

The target compound 1-[(1-methylethyl)thio]-1-butene (CAS 121222-72-8) is a 1-thio-substituted 1-alkene, whereas trans-1-(isopropylthio)-2-butene (CAS 88916-22-7) is a 1-thio-substituted 2-alkene. This positional shift moves the sulfur atom from conjugation with the double bond (1-butene series) to an allylic position (2-butene series), fundamentally altering π-conjugation and the stabilization mechanisms described by Kimmelma [1]. NIST data for trans-1-(isopropylthio)-2-butene [2] show a density of 0.856 g/cm³, boiling point 161.8°C, and flash point 41.6°C , while predicted properties for the 1-butene target indicate distinct values due to different molecular packing and intermolecular interactions. In hydrolysis reactivity, Okuyama et al. [3] demonstrated that vinyl sulfides (R-S-CH=CH-) and properlyl sulfides (R-S-CH=CH-CH₃) follow different rate laws, confirming that the position of the double bond relative to sulfur is a non-substitutable reactivity determinant.

Positional Isomer Divergence
Cross-study
1-butene (S-vinyl conjugation) vs. 2-butene (S-allyl conjugation); density ~0.856 g/cm³ and bp 161.8°C reported for 2-butene comparator
Correct positional isomer is essential for S-vinyl reactivity pathways
Predicted bp and density for target differ by estimated 3-8°C and 0.02-0.04 g/cm³; experimental confirmation recommended
Positional isomerism Vinyl sulfide Sulfur substitution pattern

Comparative Reactivity of Isopropyl Vinyl Sulfides in Acid-Catalyzed Hydrolysis: Alkyl Group Reactivity Ranking

Okuyama et al. [1] measured acid-catalyzed hydrolysis rates for methyl, ethyl, isopropyl, and tert-butyl vinyl sulfides in 10% aqueous acetonitrile and established the reactivity order: methyl > ethyl > isopropyl > tert-butyl. The isopropyl-substituted vinyl sulfide occupies a specific intermediate position in this reactivity series. In the propenyl sulfide series, the cis isomer was more reactive than the trans without geometric isomerization [1]. This directly informs that (E)-1-[(1-methylethyl)thio]-1-butene, combining the intermediate-reactivity isopropylthio group with the less-reactive (E)-configuration, represents a deliberately tuned reactivity profile distinct from both the faster-reacting methylthio-(E) analog and the faster-reacting isopropylthio-(Z) analog.

Hydrolysis Reactivity
Class-level
Acid-catalyzed hydrolysis rate ranking: methyl > ethyl > isopropyl > tert-butyl; trans (E) slower than cis (Z)
Isopropylthio-(E) combination provides a defined midpoint in the reactivity landscape
Data from Okuyama et al. in 10% aq. acetonitrile; verify hydrolysis profile for 1-butene backbone specifically
Hydrolysis kinetics Vinyl sulfide reactivity Substituent effect

Application Scenarios for (E)-1-[(1-Methylethyl)thio]-1-butene (CAS 121222-72-8) Based on Verified Differentiation Evidence


Stereodefined Vinyl Sulfide Building Block for Organosulfur Synthesis

When a synthetic sequence demands a vinyl sulfide with defined (E)-olefin geometry and a secondary alkyl substituent on sulfur, CAS 121222-72-8 is the precise candidate. The Kimmelma structure-stability framework [1] confirms that the isopropylthio group imparts a specific stabilization energy to the olefin, distinct from primary alkylthio analogs. The (E)-configuration, established by Okuyama et al. as the thermodynamically less hydrolysis-reactive geometry [2], ensures that this building block maintains configurational integrity under mildly acidic conditions that would isomerize or hydrolyze a (Z)-isomer. This combination is particularly relevant for the synthesis of captodative sulfanyl enals and enones via nucleophilic vinylic substitution, where both sulfur substitution pattern and olefin geometry control the reaction outcome.

Mechanistic Probe in Vinyl Sulfide Hydrolysis and Stability Studies

The compound serves as a defined substrate for investigating structure-reactivity relationships in vinyl sulfide hydrolysis. The Okuyama et al. study [1] established the reactivity series for simple alkyl vinyl sulfides, but extending such studies to 1-alkylthio-1-butenes with varying alkyl groups and defined geometry requires authentic samples of each specific isomer. CAS 121222-72-8, as the (E)-isopropylthio-1-butene variant, fills a specific cell in the matrix of alkyl group (isopropyl) × position (1-butene) × geometry (E), enabling systematic kinetic comparisons that cannot be performed with mixtures or incorrectly specified isomers.

Thermodynamic Reference Standard for Vinyl Sulfide Equilibration Studies

NIST thermochemical data compilations [1] derived from Kimmelma's work demonstrate that E/Z equilibration enthalpies for isopropylthio-substituted butenes are experimentally accessible (~4 kJ/mol). CAS 121222-72-8 can function as the high-purity (E)-endpoint for equilibrium measurements involving the corresponding (Z)-isomer, providing a calibration point for computational methods or for validating isomerization catalysts. The known thermodynamic preference for the (E)-configuration in this system makes it the more readily isolated and characterized standard.

Precursor for Sulfoxide/Sulfone Stereochemical Studies

Kimmelma's subsequent work on vinyl sulfoxides and vinyl sulfones [1] established that the parent vinyl sulfide geometry influences the conformational properties of the oxidized derivatives. Starting from geometrically pure (E)-1-[(1-methylethyl)thio]-1-butene enables stereochemical tracking through oxidation to the corresponding sulfoxide and sulfone, supporting studies of chiral sulfur centers and atropisomerism in sulfur-containing alkenes.

Application
Selection Property
Validation Focus
Stereodefined vinyl sulfide building block
Defined (E)-geometry with isopropylthio substitution
Configurational integrity under synthetic conditions; S-vinyl conjugation fidelity
Mechanistic hydrolysis probe
Specific alkyl group × position × geometry matrix cell
Kinetic rate comparison against methyl/ethyl/tert-butyl and (Z) analogs
Thermodynamic reference standard
High-purity (E)-endpoint for equilibration measurements
E/Z isomerization enthalpy calibration; computational method benchmarking
Sulfoxide/sulfone stereochemical precursor
Geometrically pure vinyl sulfide starting material
Stereochemical tracking through oxidation; chiral sulfur center studies
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